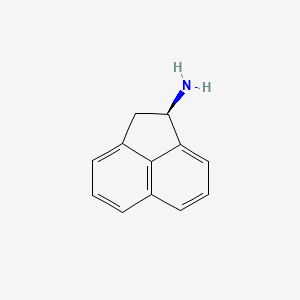

(R)-1,2-Dihydroacenaphthylen-1-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-1,2-dihydroacenaphthylen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7,13H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYNDXQWJAMEAI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC3=C2C1=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50708488 | |

| Record name | (1R)-1,2-Dihydroacenaphthylen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228246-73-9 | |

| Record name | (1R)-1,2-Dihydroacenaphthylen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of R 1,2 Dihydroacenaphthylen 1 Amine and Its Analogs in Asymmetric Catalysis

Development of Chiral Ligands for Metal-Catalyzed Asymmetric Transformations

The steric bulk and well-defined geometry of the acenaphthene (B1664957) backbone are instrumental in creating chiral environments around a metal center. This has driven the development of diverse ligand families capable of inducing high levels of stereoselectivity in a range of important chemical transformations.

Synthesis and Evaluation of Phosphine (B1218219) Ligands Derived from Dihydroacenaphthylene Scaffolds

Phosphine ligands are cornerstones of homogeneous catalysis, and the incorporation of chiral backbones like the dihydroacenaphthylene scaffold allows for precise control of enantioselectivity. An effective strategy for producing these specialized phosphines is through the hydrophosphination of acenaphthylene (B141429). This method provides a direct, one-step route to generating tertiary phosphines that can possess unique molecular structures suitable for transition metal catalysis. The resulting cyclic moiety is held in close proximity to the phosphorus atom, which can favor the formation of monoligated metal complexes.

Researchers have also developed hybrid bidentate ligands by introducing phosphine and selenoether groups into the peri-positions of the acenaphthene framework. acs.org The rigid backbone forces an overlap of the lone pairs from the phosphorus and selenium atoms. acs.org This preorganization makes them effective chelating ligands that form stable six-membered metallacycles upon coordination to a metal. acs.org The evaluation of these ligands in catalysis, particularly in asymmetric hydrogenation, has shown that conformationally rigid and electron-rich P-chiral phosphine ligands can exhibit excellent enantioselectivity and high catalytic activity. nih.govresearchgate.net The performance is highly dependent on the ligand's structure and electronic properties, which are fine-tuned by modifying substituents on the phosphine and the acenaphthene core. nih.gov

Utility of N1,N2-Diphenylacenaphthylene-1,2-Diimine (BIAN) Derivatives as Ligands

N1,N2-Diphenylacenaphthylene-1,2-diimine (BIAN) ligands are redox-active α-diimine ligands known for their rigid structure and versatile coordination chemistry. acs.org Their backbone imparts high chemical stability, and their electronic properties—acting as both strong σ-donors and effective π-acceptors—allow them to stabilize metal ions in various oxidation states.

The synthesis of metal-BIAN complexes is typically achieved by treating the BIAN ligand with a metal salt, such as CrCl₂(THF)₂ or anhydrous FeCl₂. acs.orgrsc.org This has led to the creation of a range of structurally characterized chromium and iron complexes. acs.orgrsc.org These complexes have demonstrated catalytic activity in various transformations. For instance, chromium-BIAN complexes, upon activation with methylaluminoxane (B55162) (MAO), catalyze the polymerization of butadiene and isoprene, yielding polymers with a high cis-1,4 content. acs.org Similarly, ferrous chloride complexes supported by sterically bulky asymmetric BIAN ligands have been effective in the catalytic hydrosilylation of aldehydes and ketones, producing alcohol derivatives in moderate to good yields. rsc.org

| Metal Complex | Reaction Type | Substrate | Result | Reference |

|---|---|---|---|---|

| ArBIANCrCl(μ-Cl)₃Cr(THF)ArBIAN + MAO | Polymerization | Butadiene | Moderate-to-high activity; cis-1,4-enriched polymer | acs.org |

| (Ar-BIANX)FeCl₂ | Hydrosilylation | Aldehydes/Ketones | Moderate to good yields of corresponding alcohols | rsc.org |

Exploration of Buchwald-Type Ligand Systems Incorporating Acenaphthene Amine Motifs

Buchwald-type ligands, characterized by bulky, electron-rich dialkylbiaryl phosphine structures, are highly effective in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination for forming carbon-nitrogen bonds. sigmaaldrich.comacs.org The success of these ligands stems from their ability to promote the formation of the active, monoligated palladium(0) species, which is crucial for the catalytic cycle. sigmaaldrich.com

The exploration of ligand systems incorporating acenaphthene amine motifs is based on the principles established by the Buchwald portfolio. The rigid and sterically demanding acenaphthene backbone is an attractive scaffold for creating the necessary bulk to facilitate reductive elimination and prevent catalyst deactivation. By attaching a phosphine group to the acenaphthene core, it is possible to create ligands that emulate the key structural features of proven systems like XPhos and t-BuXPhos. sigmaaldrich.com The design of such ligands would focus on modulating the steric hindrance and electronic properties to optimize performance in specific C-N and C-C bond-forming reactions, such as the amination of challenging (hetero)aryl chlorides. acs.orgnih.gov The inherent chirality of the (R)-1,2-dihydroacenaphthylen-1-amine scaffold offers the additional potential for developing ligands for asymmetric variants of these important cross-coupling reactions.

Performance of Chiral Ligands in Stereoselective Reaction Systems

The ultimate test of a chiral ligand is its performance in inducing stereoselectivity. Ligands derived from dihydroacenaphthylene and its analogs have been evaluated in several key asymmetric transformations. In nickel-catalyzed asymmetric hydrogenation, for example, the choice of a chiral phosphine ligand is critical for achieving high enantioselectivity in the reduction of substrates like β-amino nitroolefins. researchgate.net The rigidity and steric profile of the ligand dictate the facial selectivity of hydride addition to the substrate. researchgate.net

Similarly, in asymmetric hydrocyanation of vinylarenes, the electronic properties of the chiral phosphine ligand play a decisive role. acs.org Fine-tuning of substituents on the ligand framework can lead to enhanced enantioselectivity by modifying the electronic nature of the metal catalyst, thereby influencing the transition state of the stereodetermining step. The development of ligands that can engage in noncovalent interactions, such as hydrogen bonding, with the substrate has also emerged as a powerful strategy for improving stereocontrol in transition metal catalysis. mdpi.com

Role in Organocatalytic Systems

Beyond their use in metal complexes, chiral amines derived from the dihydroacenaphthylene scaffold are effective organocatalysts. They operate through mechanisms involving the formation of transient chiral enamines or iminium ions, activating substrates toward nucleophilic or electrophilic attack without the need for a metal.

Asymmetric Induction in Carbon-Carbon and Carbon-Nitrogen Bond Formations

Derivatives of chiral diamines, structurally analogous to this compound, have proven to be powerful organocatalysts for asymmetric C-C and C-N bond-forming reactions, such as the Michael addition and Diels-Alder reaction. nih.govmdpi.comprinceton.edu

In the Michael addition of ketones to nitroalkenes, a primary amine moiety on the catalyst condenses with the ketone to form a nucleophilic chiral enamine. mdpi.comresearchgate.net Simultaneously, another functional group on the catalyst, such as a thiourea (B124793) group, can act as a hydrogen-bond donor, activating the nitroalkene electrophile. nih.govresearchgate.net This dual activation model brings the reactants together in a highly organized, chiral transition state, leading to the formation of the product with high diastereo- and enantioselectivity. nih.gov These catalysts have been successfully applied to the synthesis of compounds with adjacent stereocenters. nih.gov

| Nucleophile | Electrophile | Yield | Diastereoselectivity (syn/anti) | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|

| Cyclopentanone | trans-β-Nitrostyrene | Good to Excellent | High | High | nih.gov |

| Cyclohexanone | trans-β-Nitrostyrene | up to 99% | up to 9/1 | up to 99% (syn) | mdpi.com |

| 1,3-Dicarbonyl Indane | Nitrostyrenes | Good | up to 81:15 | up to 92:8 (er) | mdpi.com |

In the context of the Diels-Alder reaction, a chiral secondary amine catalyst can condense with an α,β-unsaturated aldehyde to form a chiral iminium ion. princeton.eduias.ac.in This process lowers the LUMO of the dienophile, activating it for cycloaddition with a diene. princeton.edu This strategy provides a metal-free alternative to traditional Lewis acid catalysis, enabling the enantioselective synthesis of complex cyclic structures. princeton.edu The steric environment created by the chiral amine catalyst effectively shields one face of the dienophile, directing the approach of the diene to afford the cycloaddition product with high enantiomeric excess. princeton.edu

Catalytic Activity in Cascade and Multicomponent Reactions

While the application of chiral primary amines in asymmetric catalysis is a well-established field, specific and detailed research on the catalytic activity of This compound and its direct analogs in cascade and multicomponent reactions is not extensively documented in publicly available scientific literature. Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple precursors in a single operation, thereby minimizing waste and saving resources. The development of chiral catalysts for these processes is crucial for accessing enantiomerically pure products.

The rigid, bicyclic structure of the acenaphthene backbone in This compound provides a well-defined stereochemical environment, making it a potentially valuable scaffold for a chiral catalyst. The primary amine functionality is a key feature, as it can participate in various activation modes, most notably through the formation of chiral enamines or iminium ions with carbonyl-containing substrates. These reactive intermediates are central to a wide array of organocatalyzed transformations.

Although specific data tables for cascade and multicomponent reactions catalyzed by This compound are not available, the broader class of chiral primary amines has been successfully employed in such reactions. For instance, derivatives of other rigid cyclic amines have been shown to catalyze cascade Michael-aldol reactions, Diels-Alder/addition sequences, and various multicomponent assemblies. These precedents suggest that This compound and its analogs could be effective catalysts in similar transformations.

Future research in this area would likely involve screening This compound and its derivatives in a variety of cascade and multicomponent reactions. Key areas of investigation would include:

Michael-initiated cascade reactions: The catalyst could be used to generate a chiral enamine from an α,β-unsaturated aldehyde, which could then undergo a Michael addition followed by an intramolecular cyclization.

Aza-Diels-Alder reactions: As a primary amine, it could catalyze the [4+2] cycloaddition between dienes and imines generated in situ.

Multicomponent reactions involving aldehydes, amines, and nucleophiles: The catalyst could facilitate the enantioselective assembly of three or more components to generate complex, chiral molecules.

The outcomes of such research would be expected to yield detailed information on substrate scope, diastereoselectivity, and enantioselectivity, which could then be compiled into data tables to systematically evaluate the catalytic efficacy of this class of compounds. However, at present, a comprehensive analysis based on detailed research findings is not possible due to the lack of specific studies on This compound in cascade and multicomponent catalysis.

Chemical Transformations and Derivatization Studies of R 1,2 Dihydroacenaphthylen 1 Amine

Synthesis of Novel Acenaphthene-Derived Heterocycles and Conjugates

The primary amine group of (R)-1,2-dihydroacenaphthylen-1-amine is a key handle for constructing more complex molecular architectures, including heterocycles and molecular conjugates.

One of the most direct methods for derivatization is the formation of Schiff bases (or imines) through condensation with aldehydes and ketones. This reaction creates a new carbon-nitrogen double bond, effectively conjugating the chiral amine with another molecular fragment. iosrjournals.org The process typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often catalyzed by acid. iosrjournals.org This modular approach allows for the synthesis of a vast library of chiral ligands by varying the aldehyde or ketone component. nih.govmdpi.com

| Reactant A: this compound | Reactant B: Aldehyde | Resulting Schiff Base Conjugate |

| Salicylaldehyde |  |

| 2-Pyridinecarboxaldehyde |  |

| 4-(Dimethylamino)benzaldehyde |  |

Table 1: Illustrative examples of Schiff base conjugates synthesized from this compound and various aldehydes.

Beyond simple conjugation, the acenaphthene (B1664957) framework can be incorporated into more complex heterocyclic systems. Multi-component reactions are particularly efficient for this purpose. For instance, research on the related compound acenaphthoquinone has shown its utility in one-pot, four-component reactions with various amines, and other reagents to produce complex fused heterocycles like dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives. nih.gov This strategy highlights the potential for this compound to participate in similar catalyst-free condensation cascades to construct novel, chiral, nitrogen-containing polycyclic systems.

Strategic Functionalization at the Acenaphthene Core and Amine Functionality

Strategic functionalization of this compound involves targeted modifications at two key sites: the nucleophilic amine group and the aromatic acenaphthene core. These modifications are crucial for fine-tuning the steric and electronic properties of the molecule, particularly for applications in ligand design and organocatalysis.

Amine Functionality: The primary amine is readily derivatized through standard organic transformations. nih.gov

N-Acylation: Reaction with acid chlorides or anhydrides yields amides. This transformation converts the basic amine into a neutral amide group and introduces a carbonyl moiety capable of hydrogen bonding.

N-Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides. This modification adds a sterically demanding and electron-withdrawing sulfonyl group, which can significantly influence the coordination properties and catalytic activity of the resulting molecule. mdpi.com

N-Alkylation/Arylation: The amine can be alkylated or arylated to form secondary or tertiary amines, altering its basicity and steric profile. Reductive amination is a common method for controlled alkylation.

| Reaction Type | Reagent Example | Functional Group Formed | Product Structure Example |

| N-Acylation | Acetyl Chloride | Amide |  |

| N-Sulfonylation | Tosyl Chloride | Sulfonamide |  |

| N-Alkylation | Benzaldehyde (reductive amination) | Secondary Amine |  |

Table 2: Common derivatization reactions at the amine functionality of this compound.

Acenaphthene Core: Functionalizing the C-H bonds of the aromatic rings is more challenging but offers a pathway to introduce substituents that can modulate electronic properties or create additional coordination sites. Directing group-assisted C-H functionalization is a powerful strategy where the existing amine (or a derivative like an amide) directs a metal catalyst to activate a specific C-H bond, typically at the ortho position. researchgate.netresearchgate.net For the 1-aminoacenaphthene scaffold, the amine group could direct electrophilic substitution or transition-metal-catalyzed C-H activation to the C8 position of the naphthalene (B1677914) system, enabling the introduction of halides, aryl groups, or other functionalities. researchgate.net

Structure-Activity Relationship (SAR) Studies Focused on Synthetic Utility and Catalytic Performance of Derivatives

Derivatives of chiral amines and diamines are extensively used as organocatalysts and ligands in asymmetric synthesis. rsc.org Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of these derivatives influence their catalytic performance, particularly in terms of reactivity (conversion) and stereoselectivity (enantiomeric excess, ee). nih.govresearchgate.net

While specific SAR studies on catalysts derived directly from this compound are not extensively documented, valuable insights can be drawn from analogous chiral scaffolds, such as (1R,2R)-cyclohexane-1,2-diamine. mdpi.comresearchgate.net Studies on bifunctional organocatalysts derived from this diamine have been conducted for benchmark reactions like the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com These studies reveal critical relationships between the nature of the N-substituents and the catalytic outcome.

For instance, catalysts featuring a primary amine and a derivatized secondary amine (e.g., as a sulfonamide or amide) act as bifunctional catalysts. The substituents on the secondary amine nitrogen significantly impact the catalyst's effectiveness.

Steric Hindrance: Bulky substituents on the nitrogen can create a more defined chiral pocket around the active site, which can enhance enantioselectivity.

Electronic Effects: Electron-withdrawing groups (like sulfonyl groups) can increase the acidity of the N-H proton, enhancing its hydrogen-bonding capability, which is often crucial for substrate activation. mdpi.com

The data from studies on (1R,2R)-cyclohexane-1,2-diamine derivatives provide a clear blueprint for how derivatives of this compound could be optimized. By systematically varying the acyl or sulfonyl group attached to the amine, one could fine-tune the catalyst's performance for a specific transformation.

| Catalyst Backbone | N-Substituent (R) on Analogous Catalyst | Reaction Conversion (%) | Enantiomeric Excess (% ee) |

| (1R,2R)-diamine | 3,5-Bis(trifluoromethyl)benzenesulfonyl | 93 | 41 |

| (1R,2R)-diamine | 4-Nitrobenzenesulfonyl | 91 | 38 |

| (1R,2R)-diamine | Benzoyl | 72 | 11 |

| (1R,2R)-diamine | Pivaloyl | 65 | 16 |

| (1R,2R)-diamine | 3,5-Bis(trifluoromethyl)benzyl | 75 | 29 |

Table 3: Representative structure-activity relationship data from the organocatalytic Michael addition of acetylacetone to trans-β-nitrostyrene using catalysts derived from an analogous (1R,2R)-diamine scaffold. The data illustrates how modifying the N-substituent impacts catalytic performance. Data adapted from related studies for illustrative purposes. mdpi.comresearchgate.net

These analogous studies demonstrate that sulfonamide derivatives, particularly those with strong electron-withdrawing groups, tend to yield higher conversions and enantioselectivities compared to amide derivatives. mdpi.com This suggests that for developing catalysts from this compound, N-sulfonyl derivatives would be a promising starting point for achieving high catalytic performance. The rigid acenaphthene core, being more sterically defined than a cyclohexane (B81311) ring, could potentially lead to even higher levels of stereocontrol.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research of R 1,2 Dihydroacenaphthylen 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. For a chiral compound like (R)-1,2-dihydroacenaphthylen-1-amine, NMR is indispensable not only for verifying the primary structure but also for establishing its enantiomeric purity and absolute configuration.

¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental one-dimensional techniques used to confirm the molecular framework of this compound. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, provide a detailed map of the proton and carbon environments within the molecule.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the naphthalene (B1677914) system, the methine proton at the chiral center (C1), and the diastereotopic methylene (B1212753) protons at C2. The amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The aromatic region will show a set of signals for the naphthalene ring carbons. The aliphatic region will contain signals for the chiral methine carbon (C1) and the methylene carbon (C2).

The following table provides a representative overview of the expected chemical shifts for the core structure of this compound, based on the analysis of its structural analog, 1-aminoindan.

| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.10 - 7.80 | 120 - 145 |

| C1-H (methine) | ~ 4.50 | ~ 55 - 60 |

| C2-H (methylene) | ~ 2.50 and ~ 3.10 | ~ 30 - 35 |

| NH₂ | Variable (broad singlet) | - |

This is an interactive data table. Users can sort and filter the data as needed.

Determining the enantiomeric purity of this compound is critical. Since enantiomers are indistinguishable in a non-chiral environment, advanced NMR techniques are employed to create a chiral environment, which allows for the differentiation of the (R) and (S) enantiomers.

One common method involves the use of chiral solvating agents (CSAs) . These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. The different spatial arrangements of these complexes lead to distinct chemical shifts for the corresponding protons or carbons of the two enantiomers, allowing for their separate observation and quantification. For primary amines like this compound, chiral acids such as BINOL-derived phosphoric acids can be effective CSAs. For instance, the addition of a chiral solvating agent to a racemic mixture of a similar compound, 1-aminoindan, has been shown to resolve the signals of the two enantiomers in the ¹H NMR spectrum. researchgate.net

Another powerful technique is the use of chiral derivatizing agents (CDAs) . These agents react with the amine to form stable diastereomers, which have different physical and spectroscopic properties. The ¹H or ¹³C NMR spectra of these diastereomers will show separate signals for each, and the ratio of their integrals can be used to determine the enantiomeric excess of the original amine.

When this compound is used as a ligand in organometallic chemistry or catalysis, its derivatives containing other NMR-active nuclei can be characterized using heteronuclear NMR spectroscopy.

³¹P NMR: If the amine is converted into a phosphoramidite (B1245037) ligand, ³¹P NMR becomes an invaluable tool for characterization. nih.gov The phosphorus atom in such a ligand is in a chiral environment, and the ³¹P chemical shift is highly sensitive to the electronic and steric properties of the substituents. nih.govmagritek.com Phosphoramidites typically exist as a mixture of two diastereomers due to the chiral phosphorus center, which can often be distinguished by ³¹P NMR. magritek.com The typical chemical shift range for phosphoramidites is between 140 and 155 ppm. magritek.com This technique is also excellent for identifying and quantifying phosphorus-containing impurities. magritek.com

²⁹Si NMR: While less common, if this compound were to be derivatized with a silicon-containing moiety, ²⁹Si NMR could be employed for characterization. The chemical shifts in ²⁹Si NMR are sensitive to the coordination number and the nature of the substituents on the silicon atom.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are routinely used to confirm the identity and assess the purity of this compound.

LC-MS: This technique is well-suited for the analysis of non-volatile and thermally labile compounds. For chiral amines, LC can be performed with a chiral stationary phase to separate the (R) and (S) enantiomers. nih.gov The mass spectrometer then provides the molecular weight of the eluted compound, confirming its identity. Various LC-MS/MS methods have been developed for the analysis of chiral amines, often without the need for derivatization. nih.gov

GC-MS: GC-MS is suitable for volatile and thermally stable compounds. Aromatic amines can be analyzed by GC-MS, often after a derivatization step to improve their volatility and chromatographic behavior. nih.govoup.com The mass spectrum obtained provides a characteristic fragmentation pattern, which serves as a "fingerprint" for the molecule, allowing for its unambiguous identification by comparison with spectral libraries.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₂H₁₁N.

The theoretical monoisotopic mass of this compound can be calculated with high precision:

12 x (mass of ¹²C) = 12 x 12.000000 = 144.000000

11 x (mass of ¹H) = 11 x 1.007825 = 11.086075

1 x (mass of ¹⁴N) = 1 x 14.003074 = 14.003074

Total Exact Mass = 169.089149 Da nih.govnist.govchemspider.com

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis of Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including the absolute configuration of chiral centers. springernature.comresearchgate.netnih.gov For chiral, enantiomerically pure compounds like this compound, this technique is indispensable. The method relies on the diffraction of X-rays by a single crystal of the compound or, more commonly, a suitable derivative. researchgate.netnih.gov

To facilitate crystallization and determine the absolute configuration, the amine is often converted into a salt with a chiral acid (e.g., tartaric acid) or derivatized to introduce atoms that exhibit significant anomalous dispersion, which enhances the reliability of the stereochemical assignment. researchgate.netresearchgate.net The resulting diffraction pattern allows for the precise mapping of atomic positions, bond lengths, bond angles, and torsional angles. mdpi.com Analysis of the diffraction data, often utilizing the Flack parameter, provides a high-confidence assignment of the absolute stereochemistry at the chiral C1 carbon. researchgate.net

The solid-state structure reveals crucial information about intermolecular interactions, such as hydrogen bonding involving the amine group, and crystal packing arrangements. researchgate.net This insight is vital for understanding the material's physical properties and for computational modeling studies.

Table 1: Representative Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Chemical Formula | C₂₀H₁₈N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 15.721 |

| b (Å) | 5.655 |

| c (Å) | 31.405 |

| β (°) | 93.16 |

| Volume (ų) | 2787.7 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 150 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Flack Parameter | 0.05(3) |

Note: Data are hypothetical and presented for illustrative purposes based on typical values for similar organic molecules.

Spectroscopic Methods for Electronic and Vibrational Properties

Spectroscopic techniques are essential for probing the electronic and vibrational characteristics of molecules. mdpi.combellevuecollege.edu For this compound, UV-Vis and Infrared (IR) spectroscopy provide complementary information regarding its electronic structure and the functional groups present. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 190–800 nm range, which corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state. elte.huuobabylon.edu.iq The spectrum provides information about the molecule's conjugated π-electron system. slideshare.net

The acenaphthylene (B141429) core of this compound is an aromatic chromophore. The UV-Vis spectrum is expected to be dominated by high-energy π → π* transitions associated with the naphthalene-like system. elte.hu These transitions typically result in strong absorption bands in the near-UV region. The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the solvent and any substitution on the aromatic rings. uobabylon.edu.iqresearchgate.net

Table 2: Typical Electronic Transitions for this compound

| Transition Type | Approximate λmax (nm) | Chromophore |

| π → π | ~230 | Aromatic π-system |

| π → π | ~285 | Aromatic π-system |

| π → π* | ~320 | Aromatic π-system (lower energy) |

Note: Wavelengths are estimations based on related aromatic structures.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bellevuecollege.edutu.edu.iq Each functional group has a characteristic absorption frequency range. utdallas.edu

The IR spectrum of this compound will display characteristic peaks corresponding to its primary amine (-NH₂) and aromatic/aliphatic C-H groups. The primary amine is particularly diagnostic, typically showing two sharp absorption bands in the 3500–3300 cm⁻¹ region due to symmetric and asymmetric N-H stretching modes. pressbooks.publibretexts.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the dihydro- portion of the ring appears just below 3000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric Stretch | 3350 - 3500 | Medium |

| Primary Amine (N-H) | Symmetric Stretch | 3250 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium |

| N-H | Bend (Scissoring) | 1580 - 1650 | Medium |

Chromatographic Methods for Enantiomeric Purity Assessment

Assessing the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is critical. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. sci-hub.se To separate enantiomers, which have identical physical properties in a non-chiral environment, a chiral environment must be introduced. mdpi.com

This is typically achieved by using a Chiral Stationary Phase (CSP). chromatographyonline.com CSPs are packed into HPLC columns and create transient diastereomeric interactions with the enantiomers, leading to different retention times and thus separation. For chiral amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. mdpi.com

Alternatively, the amine can be derivatized with a chiral derivatizing agent to form a pair of diastereomers. thieme-connect.de These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. nih.gov The relative peak areas of the separated enantiomers or diastereomers are then used to calculate the enantiomeric purity of the sample.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing (R)-1,2-Dihydroacenaphthylen-1-amine with high enantiomeric purity?

- Methodological Answer : Optically pure synthesis often employs chiral auxiliaries or asymmetric catalysis. For example, palladium-catalyzed cross-coupling reactions using chiral ligands (e.g., BINAP derivatives) can induce stereoselectivity. Post-synthesis purification via chiral HPLC (e.g., using amylose- or cellulose-based columns) is critical to isolate the (R)-enantiomer . Kinetic resolution during crystallization or enzymatic methods may also enhance enantiopurity. Ensure reaction conditions (temperature, solvent polarity) are optimized to minimize racemization.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Analyze , , and NOESY spectra to confirm stereochemistry and detect impurities.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.

- Polarimetry : Measure optical rotation to verify enantiomeric excess . Cross-validate results with computational models (e.g., DFT calculations for NMR chemical shifts) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Due to air sensitivity and potential toxicity:

- Use inert atmosphere (N/Ar gloveboxes) for storage and reactions.

- Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as amines may act as irritants.

- Dispose of waste via neutralization with dilute HCl followed by incineration. Document Material Safety Data Sheets (MSDS) for hazard-specific guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : Re-analyze batches using LC-MS to detect trace byproducts.

- Assay variability : Standardize bioactivity tests (e.g., enzyme inhibition assays) with positive controls and replicate experiments.

- Structural analogs : Compare results with enantiomer (S)-form or des-amino analogs to isolate stereochemical effects. Use meta-analysis of peer-reviewed studies to identify confounding variables (e.g., solvent effects in vitro) .

Q. What strategies ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer :

- Detailed Reporting : Publish full synthetic protocols, including catalyst lot numbers, solvent drying methods, and reaction monitoring (TLC/HPLC traces).

- Open Data : Share raw spectral data (NMR, IR) in repositories like Zenodo or ChemRxiv for peer validation.

- Collaborative Validation : Partner with independent labs to replicate key steps, addressing variables like humidity or trace metal contamination .

Q. How can computational chemistry optimize the design of this compound-based catalysts?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities with target substrates.

- MD Simulations : Explore conformational flexibility in solvent environments (e.g., implicit vs. explicit water models).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with catalytic efficiency. Validate predictions with kinetic experiments (e.g., turnover frequency measurements) .

Q. What advanced techniques quantify enantiomeric excess (ee) in complex mixtures containing this compound?

- Methodological Answer :

- Chiral Derivatization : React with a chiral derivatizing agent (e.g., Mosher’s acid chloride) and analyze via -NMR.

- Dynamic Kinetic Resolution : Monitor ee changes over time using circular dichroism (CD) spectroscopy.

- Microfluidic HPLC : Achieve high-resolution separation with sub-2μm particle columns for low-abundance samples .

Data Analysis & Critical Evaluation

Q. How should researchers address outliers in spectroscopic data for this compound?

- Methodological Answer :

- Statistical Triangulation : Apply Grubbs’ test to identify outliers, then re-examine sample preparation (e.g., sonication time, degassing).

- Error Propagation Analysis : Quantify uncertainty in integration (NMR) or baseline correction (HPLC) using software like MestReNova.

- Peer Review : Submit raw data for independent analysis to rule out instrumentation artifacts .

Q. What ethical considerations apply when publishing this compound research involving biological assays?

- Methodological Answer :

- Data Anonymization : If using human cell lines, ensure compliance with GDPR or HIPAA via de-identification.

- Dual-Use Compliance : Screen for potential misuse (e.g., neurotoxic applications) using frameworks like the Australia Group lists.

- Transparency : Disclose funding sources and conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.